3-(Trifluoromethyl)-4,5-dihydro-1H-indazol-6(7H)-one
Description
Fluorinated compounds, such as this, are often explored in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and bioavailability .
Its discontinued status may reflect challenges in synthesis, scalability, or shifting industrial priorities.
Properties
Molecular Formula |
C8H7F3N2O |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,4,5,7-tetrahydroindazol-6-one |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7-5-2-1-4(14)3-6(5)12-13-7/h1-3H2,(H,12,13) |
InChI Key |
QCESNNSBACZNLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)NN=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using photoredox catalysis, where visible light irradiation is used to generate the trifluoromethyl radical from a suitable precursor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photoredox catalysis or other efficient trifluoromethylation techniques. The choice of method depends on factors such as cost, yield, and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-4,5-dihydro-1H-indazol-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indazole compounds .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(Trifluoromethyl)-4,5-dihydro-1H-indazol-6(7H)-one is with a molecular weight of approximately 204.15 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may influence its pharmacological properties significantly.
Biological Activities
Research indicates that compounds containing a trifluoromethyl group have been associated with various pharmacological activities. The mechanism of action may involve interference with mitochondrial oxidative phosphorylation, leading to metabolic disturbances. Such compounds can significantly reduce tissue glycogen levels and disrupt oxidative adenosine triphosphate production in mitochondria.
Applications in Medicinal Chemistry
-
Anticancer Activity :
- Some studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways.
- Case Study : A study demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, indicating potential for development as an anticancer agent.
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against a range of pathogens, showing promising results that warrant further exploration.
- Case Study : Research highlighted its effectiveness against resistant strains of bacteria, suggesting a role in developing new antibiotics.
-
Neurological Applications :
- Investigations into the neuroprotective effects of this compound have shown potential benefits in models of neurodegenerative diseases.
- Case Study : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Trifluoromethyl)-1H-indazole | Indazole core without tetrahydro moiety | Lacks dihydro structure |
| 4,5-Dihydro-1H-indazole | Dihydroindazole structure | Lacks trifluoromethyl group |
| 3-(Trifluoromethyl)phenyl-6,7-dihydro-1H-indazol-4(5H)-one | Similar framework but different substituents | Variations in functional groups |
The uniqueness of this compound lies in its combination of both the trifluoromethyl group and the tetrahydroindazole structure, influencing its chemical reactivity and biological activity compared to related compounds .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-4,5-dihydro-1H-indazol-6(7H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally or functionally related molecules, including Pyridalyl (an insecticide) and 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride (a bicyclic fluorinated amine), to highlight key distinctions in properties and applications.
Key Differences
Structural Complexity :
- The indazolone core of the target compound is simpler than Pyridalyl’s polyether-pyridyl structure, which includes dichloro and trifluoromethyl groups. This difference likely impacts their biological targets: Pyridalyl acts as an insecticide via chitin synthesis inhibition, whereas indazolones are often explored as kinase inhibitors .
Physicochemical Properties :
- The calculated molecular weight (~204 g/mol) of the target compound is significantly lower than Pyridalyl’s 491.12 g/mol, suggesting better bioavailability and membrane permeability for pharmaceutical applications.
Regulatory and Commercial Status :
- Pyridalyl’s inclusion in the Stockholm Convention underscores its persistence or toxicity concerns , whereas the discontinued status of the target compound and the bicyclic amine from CymitQuimica may reflect niche research utility or unresolved synthesis challenges .
Trifluoromethyl Group Impact
The -CF₃ group in all three compounds enhances resistance to metabolic degradation. However, its position and electronic effects vary:
- In the indazolone derivative, -CF₃ at the 3-position may sterically hinder interactions with enzymatic active sites.
- In Pyridalyl, the -CF₃ on the pyridyl ring enhances electron-withdrawing effects, stabilizing the molecule under environmental conditions .
Research Findings and Limitations
- Synthetic Challenges : Fluorinated indazolones require multi-step syntheses, often involving cyclocondensation of hydrazines with ketones, followed by fluorination. The discontinuation of the target compound may relate to low yields or hazardous intermediates .
Biological Activity
3-(Trifluoromethyl)-4,5-dihydro-1H-indazol-6(7H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate trifluoromethylation into indazole derivatives. Various methods have been reported, including the use of specific reagents and catalysts that enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. For instance, a study demonstrated that derivatives of indazole exhibited significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Indazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 10.0 | Apoptosis induction via caspase activation |
| This compound | HepG2 | 12.5 | G2/M phase arrest |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In vitro studies have indicated that it possesses inhibitory effects against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Study on Anticancer Effects
In a notable study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various indazole derivatives on MDA-MB-231 cells. The study found that compounds similar to this compound significantly increased caspase-3 activity, indicating enhanced apoptosis at concentrations as low as 1 µM .
Study on Antimicrobial Effects
Another research effort focused on the antimicrobial properties of indazole derivatives, including the trifluoromethylated variant. The results indicated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting their potential utility in treating bacterial infections .
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can interact effectively with key enzymes involved in cancer progression and microbial resistance mechanisms.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-(Trifluoromethyl)-4,5-dihydro-1H-indazol-6(7H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) under nitrogen atmosphere, leveraging protocols similar to those used for imidazole derivatives. For example:
- Use dry DMF as a solvent with sodium metabisulfite as a catalyst at 120°C for 18 hours, as demonstrated in the synthesis of benzimidazole analogs .
- Optimize cyclization steps by varying temperature (40–120°C) and catalyst loading, as seen in heterocyclic systems .
- Key Parameters :
| Parameter | Example Conditions |
|---|---|
| Solvent | Dry DMF |
| Catalyst | Sodium metabisulfite |
| Time | 12–24 hours |
| Atmosphere | Nitrogen |
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- NMR : Analyze , , and spectra to confirm substitution patterns and trifluoromethyl group integration .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., observed m/z 379 [M+H] in trifluoromethyl benzoimidazoles) .
- Elemental Analysis : Validate empirical formulas (e.g., C: 53.73%, H: 3.10%, N: 11.17%) .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields or spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies (e.g., yields ranging from 59–67% in similar systems) can be addressed by:
- Parameter Screening : Systematically vary temperature, solvent polarity, and catalyst type .
- Impurity Profiling : Use LC-MS to identify side products from competing reaction pathways .
- Computational Modeling : Apply DFT calculations to predict regioselectivity in cyclization steps .
Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the indazolone core?
- Methodological Answer :
- Spectroscopic Analysis : Compare NMR chemical shifts to assess electron-withdrawing effects .
- Kinetic Studies : Monitor reaction rates in nucleophilic substitutions (e.g., SNAr) to quantify trifluoromethyl’s deactivating effect .
- X-ray Crystallography : Resolve bond lengths and angles to correlate electronic effects with steric constraints .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at positions 4, 5, or 7 of the indazolone core .
- Biological Assays : Test analogs for enzyme inhibition (e.g., kinases) using fluorescence-based assays .
- Data Correlation : Use QSAR models to link electronic descriptors (Hammett σ) with activity trends .
Q. What mechanistic insights explain cyclization pathways during the synthesis of this compound?
- Methodological Answer :
- Isotopic Labeling : Track -labeled intermediates via MS to identify rate-determining steps .
- In Situ IR : Monitor carbonyl stretching frequencies to detect ketone intermediates during ring closure .
- Kinetic Isotope Effects (KIE) : Compare values to distinguish between concerted or stepwise mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
